Diploptene

Overview

Description

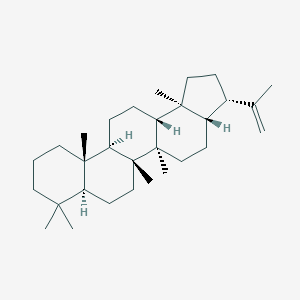

Diploptene, also known as 17(H), 21(H)-hop-22(29)-ene, is a hopanoid hydrocarbon. It is a triterpenoid molecule commonly produced by bacteria, ferns, and some protozoans. This compound is a significant biomarker in geochemical studies due to its stability and presence in various environments, including sediments and petroleum reservoirs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diploptene can be synthesized through the cyclization of squalene, a triterpenoid precursor. The enzyme squalene-hopene cyclase catalyzes this reaction, converting squalene into this compound under specific conditions .

Industrial Production Methods: Industrial production of this compound involves microbial fermentation processes using bacteria that naturally produce hopanoids. These bacteria are cultured under controlled conditions to maximize the yield of this compound .

Chemical Reactions Analysis

Detection and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to detect and quantify diploptene in bacterial membranes and environmental samples .

-

Retention Time: this compound elutes at approximately 16.96 minutes under specific GC-MS conditions .

-

Internal Standards: Cholane is used as an internal standard for quantification .

-

Isotope Ratio Mass Spectrometry: The carbon isotopic composition of this compound can be determined using gas chromatography coupled to isotope ratio mass spectrometry .

Isotopic Composition and Environmental Significance

-

δ13C Values: The δ13C values of this compound vary among different bryophyte species, ranging from -39.2‰ to -31.2‰ .

-

Symbiotic Bacteria: Similar δ13C values between this compound and long-chain n-alkanes suggest that this compound is produced by heterotrophic bacteria living in symbiosis with mosses .

-

Methanotrophic Contribution: More depleted δ13C values in this compound compared to long-chain n-alkanes indicate a contribution from methanotrophs or methylotrophs .

-

Methane Oxidation: this compound δ13C values lower than -38‰ suggest widespread methane oxidation . In areas with high methane ebullition, this compound δ13C values can range between -68.2 and -50.1‰ .

Hopanoids in Anaerobic Bacteria

-

Occurrence in Geobacter Species: this compound and other hopanoid lipids are found in anaerobically grown Geobacter metallireducens and G. sulfurreducens bacteria .

-

Implications for Biomarkers: The presence of hopanoids in anaerobic bacteria suggests that "geohopanoids" in geological formations may originate from ancient anaerobic environments, not exclusively from oxic environments .

Impact of Methylation on Detection

Scientific Research Applications

Ecological Indicators

Diploptene as a Biomarker for Methanotrophs

This compound serves as a biomarker for methanotrophic bacteria, which are crucial in methane cycling within ecosystems. A study demonstrated that this compound's carbon isotopic composition can reflect methanotrophic activity in Sphagnum peatlands. The δ¹³C values of this compound showed a strong correlation with temperature and methane production, indicating its potential as a proxy to assess past environmental conditions related to methane fluxes .

Table 1: this compound δ¹³C Values in Different Environments

Biogeochemical Research

Understanding Carbon Cycling

Research indicates that this compound can be used to trace carbon cycling in aquatic environments. Its presence in sediments provides insights into the contributions of methanotrophic bacteria to the overall carbon dynamics within thermokarst lakes. The isotopic analysis of this compound can differentiate between various microbial contributions to carbon pools, enhancing our understanding of ecosystem functioning under changing climatic conditions .

Microbial Ecology

Role in Symbiotic Relationships

Recent findings suggest that hopanoids, including this compound, facilitate symbiotic relationships between legumes and nitrogen-fixing bacteria such as Bradyrhizobium. This interaction is vital for improving soil fertility and plant health, showcasing the ecological importance of this compound beyond its role as a mere biomarker .

Environmental Monitoring

Indicators of Hypoxia

This compound concentrations can also serve as indicators of hypoxic conditions in aquatic environments. Studies have shown that variations in this compound levels correlate with changes in oxygen availability, making it a valuable tool for monitoring ecosystem health and responses to anthropogenic impacts .

Case Studies

Case Study 1: this compound in Thermokarst Lakes

A detailed investigation into the distribution of this compound across various thermokarst lakes revealed significant differences in its isotopic composition based on depth and bacterial community structure. This study highlighted the complexity of microbial interactions and their influence on carbon cycling in these sensitive ecosystems .

Case Study 2: this compound as a Proxy for Past Climate Conditions

Research utilizing sediment cores from peatlands demonstrated that historical δ¹³C values of this compound could provide insights into methane emissions during past climatic events, offering a window into how ecosystems may respond to future climate change scenarios .

Mechanism of Action

Diploptene exerts its effects by integrating into bacterial cell membranes, where it modulates membrane fluidity and permeability. This function is analogous to the role of sterols in eukaryotic cells. This compound interacts with lipid A in bacterial membranes, enhancing membrane stability and reducing permeability .

Comparison with Similar Compounds

Diplopterol: A hopanoid alcohol derived from the oxidation of diploptene.

Hopane: A saturated hydrocarbon formed from the reduction of this compound.

Bacteriohopanetetrol: A more complex hopanoid with additional functional groups.

Uniqueness of this compound: this compound is unique due to its simple structure and widespread occurrence in various bacterial species. Unlike its more complex derivatives, this compound serves as a fundamental building block in the biosynthesis of other hopanoids .

Biological Activity

Diploptene, a hopanoid lipid, is a significant biomarker in various ecological and geological contexts. Its biological activity is primarily linked to its role in microbial communities, particularly methanotrophic bacteria, and its implications in biogeochemical cycles. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

This compound is a triterpenoid compound found in the membranes of various bacteria. It is structurally similar to sterols and plays crucial roles in membrane stability and fluidity. Its presence is often associated with specific bacterial communities, particularly those involved in methane oxidation.

Key Biological Functions

- Indicator of Microbial Activity : this compound serves as a biomarker for methanotrophic bacteria, which are essential for methane oxidation in anaerobic environments. The isotopic composition of this compound can indicate shifts in bacterial community structure and metabolic activity.

- Membrane Stability : In bacterial membranes, this compound contributes to membrane integrity and functionality. Molecular dynamics simulations suggest that this compound localizes between lipid bilayers, enhancing membrane stability and potentially decreasing permeability .

- Symbiotic Relationships : Recent studies indicate that hopanoids like this compound may promote symbiotic relationships between bacteria and plants, enhancing nutrient exchange and plant growth .

Isotopic Analysis

The isotopic values of this compound have been extensively studied to infer microbial contributions to carbon cycling. For instance, research indicates that this compound δ13C values range from -68.2 to -38.8‰ across different thermokarst zones, reflecting variations in bacterial community composition .

Table 1: this compound δ13C Values Across Different Locations

| Location | δ13C Range (‰) | Notes |

|---|---|---|

| Ace Lake | -68.2 to -50.1 | High variability; significant methanotrophic signal |

| Smith Lake | -56.8 to -38.8 | Less variability; lower methanotrophic contribution |

Case Studies

- Thermokarst Lakes : Studies in thermokarst lakes have shown that this compound is a reliable indicator of increasing bacterial activity under anaerobic conditions during the Holocene. The highest concentrations were found in sediments with significant methanotrophic activity, suggesting its role as a biomarker for these processes .

- Marine Environments : In marine sediments, this compound has been identified as a methanotrophic biomarker due to its negative δ13C values, indicative of microbial sources utilizing methane . This finding supports the hypothesis that this compound can be used to trace historical methane emissions and microbial community dynamics.

Implications for Ecosystem Studies

The biological activity of this compound has profound implications for understanding ecosystem processes:

- Carbon Cycling : As a biomarker for methanotrophs, this compound helps elucidate pathways of carbon cycling in aquatic ecosystems.

- Microbial Ecology : Its presence and isotopic composition can inform researchers about shifts in microbial communities due to environmental changes.

- Paleoclimate Indicators : this compound's stability over geological timescales makes it a valuable tool for reconstructing past climate conditions based on sedimentary records.

Properties

IUPAC Name |

(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h21-25H,1,9-19H2,2-8H3/t21-,22+,23+,24-,25-,27+,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXYJYBYNZMZKX-PYQRSULMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936540 | |

| Record name | Hop-22(29)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-91-4 | |

| Record name | Diploptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diploptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hop-22(29)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.